1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene
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Overview
Description
1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-(chloromethyl)-3,4,5-trifluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the halogenated benzene to less substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Production of trifluoromethylbenzoic acids.
Reduction: Formation of less halogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, facilitating the formation of various derivatives.
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene is unique due to the presence of three fluorine atoms, which significantly alter its chemical properties compared to other bromochlorobenzenes. The trifluoromethyl groups increase the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3,4,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-4-1-5(10)7(12)6(11)3(4)2-9/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUROJDBDNJGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CCl)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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